3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine
Description
Properties
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h2,4,6-7H,1,3,5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQHACFAOCYMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCCN)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridines
The reaction between 4-aminopyridine derivatives and α,β-unsaturated carbonyl compounds under acidic conditions yields the pyrrolo[2,3-b]pyridine core. For example, condensation with acrylonitrile derivatives facilitates cyclization via intramolecular nucleophilic attack. This method typically achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid polycyclic byproducts.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings enable the construction of the bicyclic system. A brominated pyridine precursor reacts with pyrrole boronic esters in the presence of Pd(PPh₃)₄ (2–5 mol%) and Cs₂CO₃ base at 80–100°C. This method offers superior regioselectivity (>90%) compared to thermal cyclization.
Functionalization at the 3-Position
Introducing the propan-1-amine chain at the 3-position of the pyrrolo[2,3-b]pyridine core involves strategic bond-forming reactions:
Direct Alkylation via SN2 Displacement
A halogenated intermediate (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridine) undergoes nucleophilic substitution with 3-aminopropanol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt). Subsequent oxidation of the alcohol to an amine remains unviable due to competing side reactions, limiting yields to 30–40%.
Reductive Amination of 3-Formyl Derivatives
Formylation of the core via Vilsmeier-Haack reaction (POCl₃, DMF) produces 3-formyl-1H-pyrrolo[2,3-b]pyridine. Condensation with propan-1-amine in the presence of NaBH₃CN (MeOH, 25°C, 12 h) achieves 65–72% yield. This method benefits from mild conditions but requires rigorous exclusion of moisture to prevent aldehyde hydration.
Transition Metal-Mediated Cross-Coupling
A Buchwald-Hartwig amination between 3-bromo-pyrrolo[2,3-b]pyridine and N-Boc-propan-1-amine employs Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), and Cs₂CO₃ in dioxane (100°C, 24 h). Deprotection with TFA/CH₂Cl₂ (1:1) yields the target amine in 58% overall yield. Catalytic systems using RuPhos ligand show improved efficiency (75% yield).
Protecting Group Strategies
The primary amine’s reactivity necessitates protection during synthesis:
Tosyl Protection
Treatment with TsCl (1.1 eq) in pyridine (0°C to rt, 2 h) provides the tosyl-protected intermediate, stable under Suzuki coupling conditions. Deprotection uses NaOH (2M, EtOH/H₂O, reflux, 4 h).
Boc Protection
Boc₂O (1.5 eq) in THF with DMAP (0.1 eq) affords the Boc-protected amine, compatible with Pd-catalyzed reactions. TFA-mediated deprotection (rt, 1 h) achieves quantitative conversion.
Analytical Characterization Data
Critical spectroscopic data for 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine:
Comparative Analysis of Synthetic Routes
Scale-Up Considerations
Kilogram-scale production favors the Buchwald-Hartwig route despite higher catalyst costs, as it minimizes purification steps. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amine group or the pyridine ring.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .
Scientific Research Applications
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate receptor signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
- N-Methylation : Methylation of the pyrrolopyridine nitrogen (e.g., ) reduces metabolic degradation but may alter binding affinity to targets like kinases .
- Functional Group Impact : Guanidine () and pyrazole () substituents confer distinct electronic properties, influencing receptor binding kinetics and selectivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine?
- Methodological Answer : The compound is typically synthesized via multi-step routes starting from pyrrolo[2,3-b]pyridine precursors. Key steps include:
- Alkylation/Reductive Amination : Reacting pyrrolo[2,3-b]pyridine derivatives with propan-1-amine under controlled pH and temperature (e.g., 0°C to room temperature) to introduce the amine side chain .
- Protection/Deprotection : Use of protecting groups (e.g., tetrahydro-2H-pyran) to prevent side reactions during synthesis .
- Purification : Column chromatography (silica gel, dichloromethane/ethyl acetate gradients) and recrystallization to achieve >95% purity .
- Characterization : NMR (¹H/¹³C) and mass spectrometry (HRMS) for structural confirmation .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and amine proton environments (e.g., δ 3.1–3.5 ppm for CH₂NH₂ protons) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 176.12) .
Q. What structural analogs of this compound have been studied for comparative bioactivity?
- Methodological Answer : Structural analogs (Table 1) are synthesized by modifying the pyrrolo-pyridine core or amine side chain. Examples include:
| Compound Name | CAS Number | Key Modification | Bioactivity Focus |
|---|---|---|---|
| (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | 933691-80-6 | Shorter alkyl chain (C1 vs. C3) | Kinase inhibition assays |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 183208-54-0 | Bromine substitution at C5 | Anticancer SAR studies |
Advanced Research Questions
Q. How do electronic effects of substituents on the pyrrolo-pyridine core influence biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Bromine at C5 (CAS 183208-54-0) enhances binding to ATP pockets in kinases (e.g., JAK2 inhibition) but reduces solubility .
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce target affinity. Use Hammett constants (σ) to predict substituent effects .
- Experimental Validation : Competitive binding assays (e.g., TR-FRET) and molecular docking (AutoDock Vina) to correlate substituent effects with IC₅₀ values .
Q. How can researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for pH/temperature variations .
- Validate Purity : Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and statistical tools (e.g., ANOVA with post-hoc tests) .
Q. What strategies optimize the amination step for higher yields?
- Methodological Answer :
- Catalytic Hydrogenation : Use Raney Nickel under H₂ (3–4 atm) to reduce nitro intermediates to amines, achieving >90% yield .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve regioselectivity .
- Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
